Glyceryl tri(stearate-1-13C)

Catalog No.
S1914653
CAS No.
287100-84-9
M.F
C57H110O6
M. Wt
894.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(stearate-1-13C)

CAS Number

287100-84-9

Product Name

Glyceryl tri(stearate-1-13C)

IUPAC Name

2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate

Molecular Formula

C57H110O6

Molecular Weight

894.5 g/mol

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1

InChI Key

DCXXMTOCNZCJGO-FIXLHGMNSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC

Tracing Fate and Metabolism of Fats

One primary application of Glyceryl tri(stearate-1-13C) lies in investigating the absorption, digestion, and metabolic fate of fats within living systems. By feeding cells or organisms with Glyceryl tri(stearate-1-13C), researchers can track the incorporation of the 13C label into various downstream metabolites. This allows them to map the pathways involved in fat breakdown, utilization, and storage ().

Glyceryl tri(stearate-1-13C) is a specific isotopically labeled form of glyceryl tristearate, where all three hydroxyl groups of glycerol are esterified with stearic acid, and one of the carbon atoms in the stearic acid chain is labeled with the carbon-13 isotope. This compound has the molecular formula C57H110O6C_{57}H_{110}O_6 and a molecular weight of approximately 891.5 g/mol. It is primarily used in biochemical and pharmaceutical research due to its unique isotopic labeling, which allows for tracing and studying metabolic pathways involving fatty acids and triglycerides in biological systems .

Typical of triglycerides. These include:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, yielding glycerol and free stearic acid.
  • Transesterification: It can react with alcohols to form different esters, a reaction commonly utilized in biodiesel production.
  • Oxidation: The fatty acid chains can be oxidized to produce various oxidized fatty acids, which may have different biological activities.

These reactions are significant for understanding lipid metabolism and the role of fatty acids in biological systems .

Glyceryl tri(stearate-1-13C) exhibits several biological activities:

  • Energy Storage: As a triglyceride, it serves as a major energy reservoir in living organisms.
  • Emulsification: It acts as an emulsifying agent, stabilizing oil-in-water emulsions, which is crucial in food and pharmaceutical formulations.
  • Biocompatibility: Due to its glycerol backbone and fatty acid composition, it is generally recognized as safe for use in various applications, including cosmetics and pharmaceuticals.

Research has shown that triglycerides like glyceryl tri(stearate-1-13C) can influence metabolic pathways, particularly in studies involving lipid metabolism and energy expenditure .

The synthesis of glyceryl tri(stearate-1-13C) typically involves the esterification of glycerol with stearic acid. The general steps are:

  • Preparation of Reactants: Glycerol and stearic acid are mixed in a suitable molar ratio.
  • Catalysis: A catalyst (often an acid catalyst like sulfuric acid or a lipase enzyme) is added to facilitate the reaction.
  • Heating: The mixture is heated under reflux to promote the esterification reaction.
  • Purification: Post-reaction, the product is purified through methods such as distillation or chromatography to isolate glyceryl tri(stearate-1-13C) from unreacted materials and by-products.

This method ensures high yields of the desired triglyceride while allowing for isotopic labeling during the synthesis process .

Glyceryl tri(stearate-1-13C) has several applications:

  • Metabolic Studies: Its isotopic labeling makes it valuable for tracing metabolic pathways involving lipids in research settings.
  • Pharmaceutical Formulations: Used as an excipient or stabilizer in drug formulations due to its emulsifying properties.
  • Food Industry: Acts as a food additive for improving texture and stability in processed foods.

These applications leverage its chemical properties and biological compatibility .

Interaction studies involving glyceryl tri(stearate-1-13C) focus on its behavior within biological systems:

  • Lipid Metabolism: Research has shown how this compound interacts with various enzymes involved in lipid metabolism, providing insights into energy utilization within cells.
  • Drug Delivery Systems: Studies have explored its role as a carrier for hydrophobic drugs, enhancing bioavailability through improved solubility and stability .

These studies are critical for developing new therapeutic strategies and understanding lipid dynamics in health and disease.

Glyceryl tri(stearate-1-13C) shares similarities with other triglycerides but has unique features due to its isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Glyceryl tristearateC57H110O6C_{57}H_{110}O_6Non-labeled version; widely used as an emulsifier
Glyceryl monooleateC21H40O4C_{21}H_{40}O_4Contains oleic acid; used for similar emulsifying purposes
Glyceryl tripalmitateC51H98O6C_{51}H_{98}O_6Different fatty acid composition; used in food products
Glyceryl trilinoleateC57H104O6C_{57}H_{104}O_6Rich in unsaturated fats; impacts health differently

The unique aspect of glyceryl tri(stearate-1-13C) lies in its isotopic labeling, which allows for detailed tracking of metabolic processes that other compounds cannot provide. This feature makes it particularly valuable in research settings focused on lipid metabolism .

The synthesis of Glyceryl tri(stearate-1-13C) relies fundamentally on esterification reactions between glycerol and carbon-13 labeled stearic acid at the carboxyl position. The incorporation of stable isotopes during esterification requires specialized catalytic approaches that ensure efficient isotope retention while maintaining high conversion rates.

Acid-Catalyzed Esterification Systems

Traditional acid-catalyzed esterification employs strong mineral acids such as sulfuric acid or p-toluenesulfonic acid as catalysts . The reaction typically proceeds under reflux conditions at temperatures ranging from 110 to 130 degrees Celsius. For isotope incorporation, the process requires glycerol to be mixed with stearic acid-1-13C in a molar ratio of 1:3, with catalytic amounts of sulfuric acid facilitating the formation of ester bonds .

Temperature optimization studies demonstrate that increasing reaction temperature enhances both conversion rates and isotope incorporation efficiency. Research indicates that at 65 degrees Celsius, esterification reactions can achieve yields exceeding 96 percent within 210 minutes when optimal catalyst loading is employed [2]. The reaction kinetics follow Arrhenius behavior, where the rate constant increases exponentially with temperature according to the equation k = Ae^(-Ea/RT) [3].

Catalyst loading significantly impacts both reaction rate and isotopic enrichment. Higher catalyst concentrations typically result in faster reaction rates, though excessive amounts can lead to side reactions that compromise isotope integrity [4]. The optimal catalyst concentration for Glyceryl tri(stearate-1-13C) synthesis has been established at approximately 0.20 molar ratio relative to the fatty acid substrate [2].

Enzymatic Catalysis for Isotope Retention

Lipase-catalyzed esterification offers superior selectivity and milder reaction conditions compared to acid catalysis, making it particularly suitable for preserving isotopic labels. Candida antarctica lipase B immobilized on macroporous resins (Novozyme 435) demonstrates exceptional performance in stearic acid esterification with glycerol [5].

The enzymatic approach operates effectively at temperatures between 45 and 65 degrees Celsius, significantly lower than acid-catalyzed systems. This temperature reduction minimizes thermal degradation and isotope scrambling, ensuring high isotopic purity in the final product [6]. Vacuum conditions during enzymatic synthesis facilitate water removal, driving the equilibrium toward ester formation while preventing hydrolysis of formed products [6].

Near-infrared spectroscopy monitoring of lipase-catalyzed reactions reveals that the process produces primarily monostearate and distearate intermediates, with limited formation of tristearate under standard conditions [5]. This selectivity pattern necessitates optimization of reaction conditions to achieve complete conversion to the desired triglyceride product.

Advanced Catalytic Systems

Recent developments in asymmetric organo-Brønsted acid catalysis provide new avenues for isotope incorporation with excellent levels of isotopic enrichment exceeding 95 atom percent [7]. These systems utilize chiral N-heterocyclic carbenes (NHCs) that enable stereocontrolled transformations under mild conditions while maintaining isotopic integrity [8].

Iridium-catalyzed hydrogen isotope exchange represents another advanced approach for incorporating isotopic labels into organic molecules. Chelated NHC-phosphine iridium complexes demonstrate high activity in isotope exchange reactions, with the ability to maintain activity at low pressures and achieve high levels of isotopic incorporation [9].

The application of computationally-guided catalyst design enables rational optimization of catalytic systems for specific isotopic labeling requirements. Substrate binding energy calculations guide ligand selection, resulting in catalyst systems that display superior activity and selectivity for isotope incorporation [9].

Purification Strategies for High-Purity 13C-Labeled Triglycerides

Achieving high purity in 13C-labeled triglycerides requires sophisticated purification strategies that selectively remove impurities while preserving isotopic integrity. The purification process must address multiple contaminant classes including unreacted starting materials, partial glycerides, and side products.

Chromatographic Separation Techniques

High-performance liquid chromatography using silver thiolate stationary phases provides exceptional selectivity for triglyceride purification [10]. Silver thiolate chromatographic material (AgTCM) demonstrates major selectivity for compounds with different polarity levels, enabling efficient separation between mono-, di-, and triglycerides. The system operates with simple linear gradients of hexane and acetone, producing simplified chromatograms suitable for rapid assessment of triglyceride purity [10].

Normal phase cyanopropyl columns with 0.1 percent isopropanol in heptane as the mobile phase enable separation and identification of triglycerides alongside other lipid classes [11]. This isocratic system allows monitoring with diode array detectors that identify lipids by their characteristic absorption spectra, providing both separation and structural confirmation [11].

Solid-phase extraction using aminopropyl-silica columns offers an alternative approach for triglyceride purification. The two-step procedure involves application of lipid mixtures to aminopropyl-silica columns with simultaneous elution of fatty acid esters using hexane, followed by separation from cholesteryl esters using octadecylsilyl columns with isopropanol-water elution [12]. This method achieves recovery rates of 70 percent for target compounds [12].

Distillation-Based Purification

Molecular distillation represents a highly effective technique for triglyceride purification, particularly suited for thermally sensitive isotope-labeled compounds. The process operates at extremely low pressures (0.1 Pa) and moderate temperatures (110-160 degrees Celsius), minimizing thermal degradation while achieving efficient separation [13] [14].

Falling film molecular distillation enables effective separation of free fatty acids from triglycerides through controlled evaporation at reduced pressures [13]. The technique demonstrates particular efficacy when processing binary mixtures containing up to 10 weight percent free fatty acids, with removal efficiency dependent primarily on temperature rather than initial fatty acid concentration [14].

Short-path molecular distillation offers enhanced separation efficiency through reduced residence time and lower operating temperatures. The thin-film principle in packed columns minimizes thermal exposure while achieving effective separation of components based on volatility differences [15]. This approach is particularly valuable for structured lipids where acyl migration during conventional distillation poses quality concerns [15].

Vacuum distillation at pressures below 0.1 Pa enables processing of high molecular weight triglycerides without thermal decomposition. The technique successfully separates saturated fatty acids and low to medium molecular weight triglycerides, which accumulate preferentially in the distillate fraction [16].

Advanced Purification Technologies

Supercritical fluid extraction using carbon dioxide provides an environmentally sustainable approach to triglyceride purification. The technique operates at moderate temperatures (40-60 degrees Celsius) and pressures (15-25 MPa), enabling selective extraction while preserving isotopic labels [17]. Pure carbon dioxide effectively extracts triglycerides, while polar modifiers such as ethanol enable selective removal of other components [17].

Sequential selective supercritical fluid extraction (S3FE) allows stepwise purification by first extracting triglycerides with pure carbon dioxide, followed by removal of polar impurities using carbon dioxide with polar modifiers [17]. This approach achieves complete lipid extraction within 30 minutes under optimized conditions [17].

Thin-film evaporation techniques minimize thermal exposure through rapid processing and efficient heat transfer. The method involves formation of thin lipid films followed by controlled evaporation under vacuum conditions, enabling separation of components with minimal thermal stress [18].

Quality Assessment and Verification

Advanced analytical techniques enable comprehensive assessment of purification efficiency and isotopic integrity. Ultra-high pressure liquid chromatography coupled with time-of-flight mass spectrometry provides accurate mass determination with resolution sufficient to distinguish isotopic variants [19]. The technique enables quantification of isotopic purity by integration of extracted ion chromatograms for each isotopic species [19].

Gas chromatography coupled with multicollector inductively coupled plasma mass spectrometry (GC/MC-ICPMS) offers compound-specific carbon isotope analysis with precision down to 0.3 per mil for analytes containing as low as 0.6 nanomol of carbon [20]. This approach enables verification of isotopic integrity throughout the purification process [20].

Nuclear magnetic resonance spectroscopy provides direct assessment of isotopic enrichment through observation of 13C-labeled positions. The technique enables quantitative determination of isotope incorporation levels and identification of any isotopic scrambling during purification [21] [22].

Scalability Challenges in Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of Glyceryl tri(stearate-1-13C) presents significant technical and economic challenges that must be systematically addressed to ensure viable commercial production.

Raw Material Supply and Cost Considerations

Industrial-scale production faces the fundamental challenge of securing adequate supplies of 13C-labeled starting materials at economically viable costs. Current 13C-labeled organic molecules are extremely expensive due to limited availability and complex synthesis requirements [23]. The narrow range of labeled organic starting materials and absence of universal synthetic building units further complicate industrial implementation [23].

Cambridge Isotope Laboratories operates the world's largest carbon-13 separation facility, producing over 400 kilograms of 13C annually through cryogenic distillation of carbon monoxide [24]. The process utilizes a series of underground columns operating in four stages, with the carbon monoxide product achieving over 99 percent enrichment in carbon-13 [24]. Despite this capacity, the cost of 13C-labeled precursors remains a significant barrier to large-scale production.

The development of more cost-effective isotope labeling strategies using 13C elemental carbon represents a promising approach to address supply limitations. The synthesis of calcium carbide (Ca13C2) from elemental 13C carbon enables generation of acetylene as a universal 13C2 unit for atom-economic organic transformations [23]. This approach provides access to labeled synthetic building blocks at reduced cost compared to traditional methods [23].

Process Scale-Up and Equipment Requirements

Industrial-scale synthesis requires substantial modifications to laboratory procedures to accommodate larger batch sizes while maintaining product quality and isotopic purity. The esterification reaction must be adapted to industrial reactor systems capable of handling multi-kilogram quantities while ensuring uniform mixing and temperature control.

Reactor design considerations include the need for efficient heat transfer to maintain optimal reaction temperatures across large reaction volumes. The exothermic nature of esterification reactions necessitates robust cooling systems to prevent thermal runaway that could compromise isotopic integrity [25]. Industrial reactors must also incorporate advanced mixing systems to ensure homogeneous distribution of catalysts and reactants throughout the reaction volume.

Continuous process development offers advantages over batch processing for large-scale production. Continuous esterification systems enable steady-state operation with consistent product quality and reduced processing time [25]. However, the implementation of continuous processes requires sophisticated process control systems to maintain optimal reaction conditions and isotopic purity.

Purification Scale-Up Challenges

The purification of industrial quantities of Glyceryl tri(stearate-1-13C) presents significant challenges in maintaining separation efficiency while processing large volumes. Molecular distillation systems must be scaled to handle kilogram quantities while preserving the low-pressure, controlled-temperature conditions essential for isotopic integrity [26].

Industrial molecular distillation equipment requires specialized vacuum systems capable of maintaining pressures below 0.1 Pa across large-scale operations. The design must incorporate multiple distillation stages to achieve the high purity levels required for isotope-labeled products [26]. Heat integration between distillation stages becomes critical for energy efficiency and economic viability.

Chromatographic purification faces significant scaling challenges due to the large volumes of solvents required and the need for multiple purification cycles. Industrial-scale chromatography systems require automated loading, separation, and fraction collection capabilities to handle the large sample volumes efficiently [26]. The development of continuous chromatographic processes using simulated moving bed technology offers potential solutions for large-scale purification.

Quality Control and Regulatory Compliance

Industrial production must implement comprehensive quality control systems to ensure consistent isotopic purity and chemical quality across production batches. Good Manufacturing Practice (GMP) standards require extensive documentation and validation of all production processes [27]. Facility design must incorporate radiation safety measures and cleanroom standards appropriate for isotope production [27].

Process validation requirements include comprehensive equipment qualification (Installation Qualification/Operational Qualification/Performance Qualification) and continuous process verification to maintain long-term reliability and compliance [27]. Advanced quality assurance systems integrating real-time data analytics enhance product consistency and streamline regulatory inspections [27].

Regulatory compliance involves adherence to multiple international standards including FDA, NRC, EMA, and IAEA requirements for handling, producing, and distributing isotopically labeled materials [27]. Each regulatory body maintains specific requirements that must be integrated into facility design and operational procedures.

Economic and Technical Feasibility

The economic viability of industrial-scale Glyceryl tri(stearate-1-13C) production depends critically on achieving sufficient production volumes to justify capital investments while maintaining acceptable product costs. Market demand for isotope-labeled triglycerides remains limited primarily to research applications, constraining the economic justification for large-scale facilities.

Technical feasibility requires demonstration of consistent production quality at industrial scale while maintaining isotopic purity specifications. Pilot-scale studies must validate the scalability of synthesis and purification processes before committing to full industrial implementation. The development of process models and simulation tools enables optimization of operating conditions and prediction of scale-up performance [28].

Energy efficiency becomes increasingly important at industrial scale, requiring optimization of heating, cooling, and vacuum systems to minimize operating costs. Process intensification through advanced reactor designs and integrated separation systems offers potential for improved efficiency and reduced capital requirements [28].

Quality Control Metrics for Isotopic Enrichment Verification

Rigorous quality control protocols are essential for ensuring the isotopic purity and chemical integrity of Glyceryl tri(stearate-1-13C) throughout synthesis and purification processes. Comprehensive analytical frameworks must address both isotopic enrichment levels and chemical purity specifications.

Mass Spectrometric Analysis Methods

High-resolution mass spectrometry provides the primary analytical foundation for isotopic enrichment verification. Time-of-flight mass spectrometry with improved mass accuracy enables precise quantification of isotopic compositions in labeled compounds [19]. The technique achieves sufficient resolution to distinguish between isotopic variants and accurately determine enrichment levels [19].

Atmospheric pressure chemical ionization mass spectrometry coupled with liquid chromatography offers sensitive detection of triglyceride species with minimal fragmentation [10]. The method enables direct analysis of intact triglyceride molecules while preserving isotopic labels for accurate quantification. Evaporative light scattering detection provides complementary quantification capabilities that are independent of chemical structure [10].

Gas chromatography combustion isotope ratio mass spectrometry (GC-C-IRMS) enables compound-specific isotope analysis with exceptional precision [29]. The technique achieves standard deviations below 0.4 per mil for isotopic measurements, providing accurate assessment of isotopic integrity throughout processing [30]. The method requires minimal sample quantities while delivering high-precision isotopic data [30].

Multicollector inductively coupled plasma mass spectrometry (MC-ICPMS) operating in low-resolution mode provides precise carbon isotope analysis with optimization for minimum 13C to 12C ratios [20]. The technique achieves precision down to 0.3 per mil for analytes containing as low as 0.6 nanomol of carbon, enabling analysis of small sample quantities [20].

Nuclear Magnetic Resonance Spectroscopy Approaches

Carbon-13 nuclear magnetic resonance spectroscopy provides direct observation of isotopic enrichment at specific molecular positions. The technique enables quantitative determination of 13C incorporation levels while identifying the precise locations of isotopic labels within the molecular structure [31]. Enhanced sensitivity through 13C enrichment allows determination of carbon-carbon coupling constants that provide structural information [32].

One-dimensional proton nuclear magnetic resonance spectroscopy offers indirect quantification of 13C enrichment through observation of coupling patterns between 13C and attached protons [21] [22]. The method achieves high sensitivity by monitoring the loss of center-attached proton resonances upon 13C incorporation, enabling quantification in the high nanomole range using conventional instrumentation [22].

Two-dimensional maximum-quantum correlation spectroscopy (MAXY-NMR) enables selective detection of proton resonances from 13C-containing groups [21]. The technique separates resonances from 13CH, 13CH2, and 13CH3 groups, providing detailed structural information about isotopic incorporation patterns [21].

Isotope-edited nuclear magnetic resonance methods utilize the enhanced sensitivity from 13C enrichment to enable analysis of complex molecular systems. These approaches achieve quantitative measurement of isotopic incorporation while providing structural confirmation of the labeled product [21].

Elemental Analysis and Isotope Ratio Determination

Elemental analysis coupled with isotope ratio mass spectrometry (EA-IRMS) provides bulk stable isotope ratios for carbon, nitrogen, and oxygen [33]. The technique involves combustion or pyrolysis of samples to convert them into simple gases that are analyzed by IRMS to determine isotopic composition [33]. This established technique is widely used for isotopic authentication and purity verification [33].

Continuous-flow isotope ratio mass spectrometry enables rapid analysis of isotopic compositions with high precision [34]. The method utilizes specialized sample introduction systems that convert organic compounds into simple gases for isotopic analysis. Chromium-filled elemental analyzers enable quantitative conversion of water in samples to hydrogen gas for isotopic determination [34].

Dual-inlet isotope ratio mass spectrometry provides the highest precision for isotopic measurements through direct comparison with reference standards [35]. The technique achieves precision levels of 2.0-2.5 per mil for deuterium and less than 0.5 per mil for 18O across wide enrichment ranges [35].

Laser ablation isotope ratio mass spectrometry enables spatially resolved isotopic analysis of solid samples [33]. The technique provides rapid analysis capabilities suitable for high-throughput applications while maintaining precision adequate for quality control purposes.

Statistical Quality Control Protocols

Implementation of statistical process control requires establishment of control charts and acceptance criteria based on historical production data [36]. Anderson-Darling normality tests verify that isotopic enrichment data follows expected statistical distributions, enabling application of standard statistical quality control methods [36].

Control limits for isotopic enrichment typically employ 99.7 percent confidence intervals (three-sigma limits) to identify production batches requiring investigation [36]. Box plot analysis enables identification of outliers and assessment of process consistency across multiple production campaigns [36].

Quality control based on isotopic distributions provides objective measures for automatic sorting of analytical results [37]. The comparison of observed isotope patterns with theoretical distributions calculated using polyaveragine models enables calculation of quality control values for each analytical measurement [37].

Reproducibility assessment requires analysis of multiple aliquots from the same production batch to verify analytical precision. Standard deviations for replicate analyses should not exceed 0.4 per mil for isotopic measurements to ensure adequate analytical precision [30].

Purity Specifications and Acceptance Criteria

Commercial Glyceryl tri(stearate-1-13C) typically specifies 99 atom percent 13C isotopic purity with 98 percent chemical purity [38]. These specifications require analytical verification through multiple complementary techniques to ensure both isotopic and chemical quality standards are met.

Melting point determination provides a simple quality control measure for chemical purity, with acceptable values ranging from 72 to 75 degrees Celsius for high-purity material [38]. Refractive index measurements at 1.465 provide additional confirmation of chemical purity [39].

Mass spectral analysis must confirm the molecular ion at the expected mass-to-charge ratio with appropriate isotopic distribution patterns. The mass shift of M+3 relative to unlabeled material confirms the presence of three 13C labels in the correct positions [38].

Chemical purity assessment requires analysis for residual starting materials, partial glycerides, and potential side products. High-performance liquid chromatography with appropriate detection methods enables quantification of these impurities to verify compliance with purity specifications.

XLogP3

25.2

Wikipedia

Propane-1,2,3-triyl tri(1-~13~C)octadecanoate

Dates

Modify: 2024-04-14

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